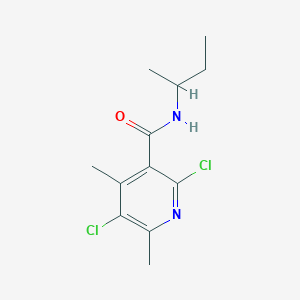![molecular formula C16H27N5O2S B4297049 N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B4297049.png)
N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
説明
N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (DTSP) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DTSP is a sulfonamide derivative that possesses a triazolopyrimidine scaffold, which is a unique feature that distinguishes it from other sulfonamide compounds.
作用機序
The mechanism of action of N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is not fully understood. However, it is believed that the sulfonamide group of this compound may interact with the active site of enzymes, leading to the inhibition of their activity. The triazolopyrimidine scaffold of this compound may also play a role in its biological activity, as it has been shown to possess a variety of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by interfering with their metabolic processes. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. In addition, this compound has been found to modulate the levels of various cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
実験室実験の利点と制限
One of the main advantages of N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is its broad-spectrum antimicrobial and antitumor activities, which make it a promising candidate for the development of new therapeutic agents. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. However, this compound has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in vivo.
将来の方向性
The potential applications of N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide are vast, and there are many future directions for research in this field. One possible direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the potential use of this compound as a therapeutic agent for Alzheimer's disease warrants further investigation. Overall, this compound is a promising compound with a wide range of potential applications in various fields of research.
科学的研究の応用
N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant antibacterial and antifungal activities against a variety of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
特性
IUPAC Name |
5,6,7-trimethyl-N,N-bis(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2S/c1-10(2)8-20(9-11(3)4)24(22,23)16-18-15-17-13(6)12(5)14(7)21(15)19-16/h10-11H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBYCTBOGRPMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)S(=O)(=O)N(CC(C)C)CC(C)C)N=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-adamantyl)ethyl]-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4296970.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B4296971.png)
![5-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4296990.png)
![7-(2-chlorobenzyl)-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4296996.png)
![2,8-dimethyl-5-{[(1-phenyl-1H-benzimidazol-2-yl)thio]acetyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4296999.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4297003.png)
![3-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4297022.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4297032.png)
![1-(4-bromophenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B4297034.png)
![N-(3-methoxyphenyl)-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B4297056.png)
![N-allyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B4297057.png)

![N-[(butylamino)carbonyl]-2-chloro-4-methoxy-6-methylpyridine-3-sulfonamide](/img/structure/B4297064.png)

